N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide

CAS No.: 321533-64-6

Cat. No.: VC6414043

Molecular Formula: C17H16N4O3

Molecular Weight: 324.34

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 321533-64-6 |

|---|---|

| Molecular Formula | C17H16N4O3 |

| Molecular Weight | 324.34 |

| IUPAC Name | N-(2,5-dimethoxyphenyl)-6-pyrazol-1-ylpyridine-3-carboxamide |

| Standard InChI | InChI=1S/C17H16N4O3/c1-23-13-5-6-15(24-2)14(10-13)20-17(22)12-4-7-16(18-11-12)21-9-3-8-19-21/h3-11H,1-2H3,(H,20,22) |

| Standard InChI Key | BLJSCFDMIUARLV-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1)OC)NC(=O)C2=CN=C(C=C2)N3C=CC=N3 |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

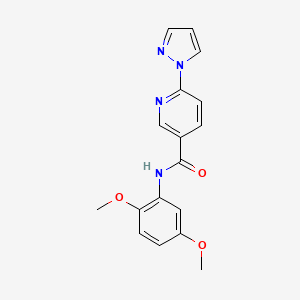

N-(2,5-Dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide has the molecular formula C₁₇H₁₆N₄O₃ and a molecular weight of 324.34 g/mol. Its IUPAC name, N-(2,5-dimethoxyphenyl)-6-pyrazol-1-ylpyridine-3-carboxamide, reflects the connectivity of its three primary components:

-

Nicotinamide core: A pyridine ring substituted at position 3 with a carboxamide group.

-

Pyrazole ring: Attached at position 6 of the pyridine, contributing π-π stacking potential and hydrogen bonding sites.

-

2,5-Dimethoxyphenyl group: A methoxy-substituted aromatic system linked via the carboxamide nitrogen.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 321533-64-6 |

| Molecular Formula | C₁₇H₁₆N₄O₃ |

| Molecular Weight | 324.34 g/mol |

| SMILES | COC1=CC(=C(C=C1)OC)NC(=O)C2=CN=C(C=C2)N3C=CC=N3 |

| InChI Key | BLJSCFDMIUARLV-UHFFFAOYSA-N |

| XLogP3-AA (Predicted) | 2.7 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 6 |

Synthetic Pathways and Structural Elucidation

Proposed Synthesis Strategies

While no direct synthesis route for this compound is documented, analogous nicotinamide derivatives are typically synthesized via:

-

Nucleophilic Acyl Substitution: Reacting 6-(1H-pyrazol-1-yl)nicotinic acid with 2,5-dimethoxyaniline in the presence of coupling agents like EDCl/HOBt .

-

Pd-Catalyzed Cross-Coupling: Introducing the pyrazole moiety via Suzuki-Miyaura coupling to a halogenated pyridine precursor .

Spectroscopic Validation

-

¹H-NMR: Expected signals include singlet peaks for methoxy groups (δ 3.7–3.9 ppm), aromatic protons (δ 6.8–8.5 ppm), and a downfield-shifted amide NH (δ ~10 ppm) .

-

IR Spectroscopy: Stretching vibrations for amide C=O (~1650 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and methoxy C-O (~1250 cm⁻¹).

| Compound | Target | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| PF-06683324 | VEGFR-2 | 12 nM | |

| Z-4-(3-Oxoprop-1-enylamino) | HT-29 Cancer Cells | 8.3 µM |

Anticancer Applications

The 2,5-dimethoxyphenyl group mirrors pharmacophores in dasatinib analogs, suggesting potential tyrosine kinase inhibition . Molecular docking studies predict favorable interactions with VEGFR-2’s hydrophobic pocket, akin to compound 19 in , which showed superior activity to dasatinib.

Challenges and Future Directions

Solubility and Bioavailability

Current data lack solubility parameters, necessitating derivatization (e.g., prodrug formulations) or salt formation to enhance aqueous solubility.

Target Identification

High-throughput screening against kinase libraries (e.g., EGFR, PDGFR) is recommended to elucidate primary targets.

Synthetic Optimization

Exploring microwave-assisted synthesis or flow chemistry could improve yield and purity, as demonstrated for related nicotinonitriles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume